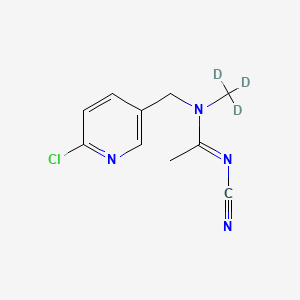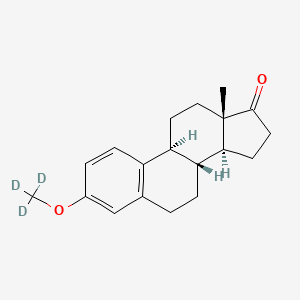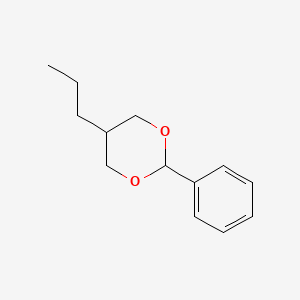
Sodium;2-butanoyloxyethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;2-butanoyloxyethanesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a sulfonate group attached to an ethane backbone, which is further substituted with a butanoyloxy group
Mechanism of Action
- Role : It lowers the surface tension of water, making the cleanser easier to spread during washing. By bonding with both water and oil, it helps remove dirt, oil, and makeup from the skin .
- Resulting Changes : The micelles trap oil and dirt, preventing them from redepositing on the skin. When rinsed, these micelles carry away impurities, leaving the skin clean .
- Influence of Environmental Factors :
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Sodium Cocoyl Isethionate functions as a surfactant, which reduces the surface tension of a liquid, making it an excellent component for both cleansing and hair conditioning . It interacts with both oil and water, allowing them to mix, which is crucial in the removal of dirt and oil from the skin and hair .
Cellular Effects
Sodium Cocoyl Isethionate has a significant impact on various types of cells, particularly skin cells. It is known for creating a rich lather that does not dry out or irritate the skin upon application . It effectively removes dirt, oil, and makeup residue from the skin, safeguarding the natural moisture barrier and preserving hydration levels .
Molecular Mechanism
The molecular mechanism of Sodium Cocoyl Isethionate involves its ability to mix with oils to lift dirt off the face, helping to rinse away any residue leftover from the day . It is a gentle surfactant, so it has a reduced risk of skin irritation .
Temporal Effects in Laboratory Settings
It is known to be stable in a pH range of 6-8 .
Dosage Effects in Animal Models
There is limited information available on the effects of Sodium Cocoyl Isethionate at different dosages in animal models. It has been found to be slightly to practically non-toxic, with an oral LD50 of 4330mg/kg for rats .
Metabolic Pathways
It is known that Sodium Cocoyl Isethionate is derived from the fatty acids found in isethionic acid and coconut oil .
Transport and Distribution
Sodium Cocoyl Isethionate is a surfactant, which means it can reduce the surface tension of a liquid, allowing it to mix with both oil and water . This property allows it to be distributed within cells and tissues, where it can interact with both hydrophilic and hydrophobic molecules.
Subcellular Localization
As a surfactant, it is likely to be found wherever there are cell membranes, as these structures contain both hydrophilic and hydrophobic regions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-butanoyloxyethanesulfonate typically involves the reaction of 2-hydroxyethanesulfonic acid with butanoyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an ester linkage between the hydroxyl group of 2-hydroxyethanesulfonic acid and the acyl chloride group of butanoyl chloride. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: A polar aprotic solvent like dichloromethane
Catalyst: A base such as sodium hydroxide or pyridine
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Sodium;2-butanoyloxyethanesulfonate can undergo various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized to form sulfonic acids.
Reduction: The ester linkage can be reduced to yield the corresponding alcohol.
Substitution: The butanoyloxy group can be substituted with other acyl groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acylation reagents like acyl chlorides or anhydrides in the presence of a base.
Major Products
Oxidation: Sulfonic acids and their derivatives.
Reduction: Alcohols and corresponding reduced products.
Substitution: Various substituted sulfonates depending on the reagents used.
Scientific Research Applications
Sodium;2-butanoyloxyethanesulfonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of detergents, surfactants, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- Sodium dodecylbenzenesulfonate
- Sodium 2-ethylhexyl sulfate
- Sodium sulfinates
Uniqueness
Sodium;2-butanoyloxyethanesulfonate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to other sulfonates, it offers a unique combination of hydrophilic and hydrophobic properties, making it versatile for various applications.
Properties
IUPAC Name |
sodium;2-butanoyloxyethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5S.Na/c1-2-3-6(7)11-4-5-12(8,9)10;/h2-5H2,1H3,(H,8,9,10);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHCVLBWWXVCEM-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCCS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NaO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[3-(4-hydroxybenzoyl)-1H-indol-1-yl]-2-pentanone](/img/structure/B590949.png)





